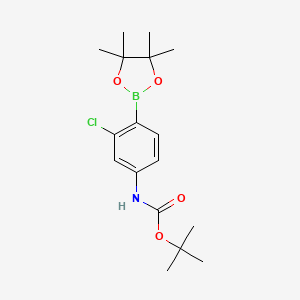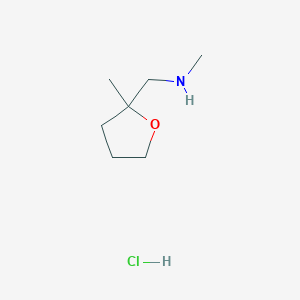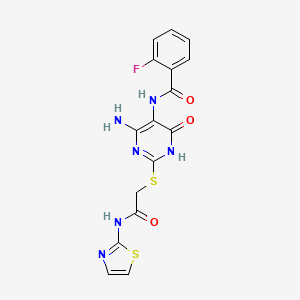![molecular formula C12H11FO3 B2867397 (1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 2059911-08-7](/img/structure/B2867397.png)
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives involves the reaction of carbenes with the double bond in alkenes or cycloalkenes . The formation of a carbene, such as dichlorocarbene, is a key step in this process .Chemical Reactions Analysis
Cyclopropane derivatives are known to be very reactive due to their strained ring structure . They can undergo a variety of reactions, including [4 + 4]-, [4 + 3]-, and [4 + 2]-cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Synthesis of Oxacyclopropane Rings
This compound can be utilized in the synthesis of oxacyclopropane rings, also known as epoxide rings. These rings are valuable intermediates in organic synthesis because they can be opened by nucleophiles to form vicinal diols . The unique structure of the compound allows for the formation of these rings through reactions with peroxycarboxylic acids.
Cycloaddition Reactions
The compound’s cyclopropane moiety is a strained ring that can participate in various cycloaddition reactions. These reactions are crucial for constructing complex molecular architectures found in natural products and pharmaceuticals . The compound can undergo [4+2]-cyclization/deMayo-type ring-extension cascade processes, leading to the synthesis of highly functionalized molecules.
Biosynthesis of Cyclopropane Fatty Acids
In the field of biochemistry, this compound could serve as a model for studying the biosynthesis of cyclopropane fatty acids (CPFAs). CPFAs have applications in industrial feedstocks due to their unique chemical and physical properties . Understanding the biosynthetic pathways of CPFAs can lead to the development of novel industrial oils.
Enzymatic Cyclopropanation
The compound can be used to study enzymatic cyclopropanation mechanisms. Cyclopropane moieties are common in various natural products, and understanding their biosynthesis is crucial for bioengineering efforts aimed at producing these compounds in host organisms .
Ligand Synthesis for Catalysis
The compound’s structure provides opportunities for the synthesis of salen-type ligands. These ligands are used in catalysis to accelerate chemical reactions, including asymmetric syntheses, which are important for producing enantiomerically pure pharmaceuticals .
Construction of Fused Pyrazoles and Isoxazoles
The compound can be used in the construction of fused pyrazoles and isoxazoles, which are important heterocyclic compounds in medicinal chemistry. These structures can exhibit novel rotamer-diastereoisomerism, which can be exploited for drug design .
Study of Reaction Mechanisms
The compound’s reactivity can be studied to understand reaction mechanisms in organic chemistry. Its reactivity with electrophiles and nucleophiles can provide insights into the behavior of similar compounds under various conditions .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1'R,4S)-6-fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c13-7-1-2-10-8(5-7)12(3-4-16-10)6-9(12)11(14)15/h1-2,5,9H,3-4,6H2,(H,14,15)/t9-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLELASJUJRQTIP-CABZTGNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C13CC3C(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@]13C[C@H]3C(=O)O)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(tert-butyl)isoxazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2867314.png)
![(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2867315.png)
![rac-(1S,2R,4R,6R)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2867317.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)


![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2867326.png)


![{Bicyclo[4.1.0]heptan-3-yl}methanamine](/img/structure/B2867334.png)


![N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide](/img/structure/B2867337.png)